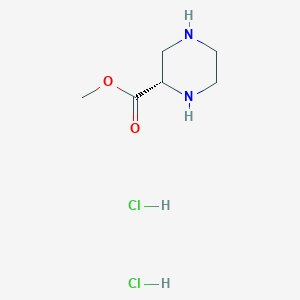

(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride

Descripción

Propiedades

IUPAC Name |

methyl (2S)-piperazine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYFDUSYNDLSND-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperazine-2,5-dione using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can convert the compound to piperazine-2-carboxylic acid through the use of reducing agents such as lithium aluminum hydride.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Piperazine-2,5-dione: (from oxidation)

Piperazine-2-carboxylic acid: (from reduction)

Various substituted derivatives: (from nucleophilic substitution)

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

(S)-Piperazine-2-carboxylic acid dihydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as HIV protease inhibitors , which are critical in the treatment of HIV/AIDS. For example, piperazine derivatives have been shown to possess structural similarities to known inhibitors, enhancing their efficacy against the virus .

Table 1: Key Pharmaceutical Applications

| Compound Type | Application |

|---|---|

| HIV Protease Inhibitors | Intermediates for drug synthesis |

| Antiviral Agents | Potential candidates against SARS-CoV-2 |

| Enzyme Inhibitors | Targets for enzyme-related diseases |

Enzymatic Resolution

The compound has been utilized in enzymatic processes for the resolution of racemic mixtures. For instance, studies have demonstrated the effectiveness of using Candida antarctica lipase A for the kinetic resolution of racemic piperazine-2-carboxylic acid methyl ester. This method allows for the selective conversion of one enantiomer over the other, which is crucial for producing optically pure compounds necessary in pharmaceuticals .

Case Study: Kinetic Resolution Using Lipases

- Objective : To achieve high enantiomeric excess in the production of (S)-piperazine-2-carboxylic acid.

- Method : Utilization of Candida antarctica lipase A for N-acylation reactions.

- Outcome : Achieved significant enantiomeric excess, demonstrating the utility of biocatalysis in pharmaceutical applications.

Therapeutic Potential

Research indicates that (S)-piperazine-2-carboxylic acid dihydrochloride may have therapeutic applications beyond its role as a synthetic intermediate. Its derivatives have shown promise in treating various conditions due to their ability to interact with biological targets effectively.

Table 2: Potential Therapeutic Applications

| Disease/Condition | Compound Role |

|---|---|

| HIV/AIDS | Development of protease inhibitors |

| Viral Infections | Possible antiviral activity against SARS-CoV-2 |

| Neurological Disorders | Investigated for neuroprotective effects |

Cosmetic Formulations

Interestingly, compounds derived from piperazine-2-carboxylic acid are also being studied for their application in cosmetic formulations. They can enhance skin hydration and improve product stability due to their chemical properties .

Case Study: Cosmetic Formulation Development

- Study Focus : Evaluation of piperazine derivatives in topical formulations.

- Findings : Demonstrated improved sensory properties and moisturizing effects, indicating potential for use in skincare products.

Mecanismo De Acción

The mechanism by which (S)-piperazine-2-carboxylic acid methyl ester dihydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary widely, but typically include interactions with biological macromolecules such as proteins and nucleic acids.

Comparación Con Compuestos Similares

Enantiomeric and Racemic Forms

- (S)-Piperazine-2-carboxylic Acid Dihydrochloride (CAS 158663-69-5) :

This compound lacks the methyl ester group, featuring a free carboxylic acid instead. It has a higher melting point (280°C) and is used in peptide synthesis due to its zwitterionic properties. The (S)-enantiomer exhibits stereospecific interactions in drug design . - (±)-Piperazine-2-carboxylic Acid Dihydrochloride (CAS 3022-15-9): The racemic mixture shows similar solubility profiles (insoluble in water, soluble in ethanol/methanol) but differs in biological activity due to the lack of enantiomeric purity. It is commonly employed in polymer synthesis and as a catalyst .

Key Difference : The methyl ester group in the target compound increases lipophilicity, favoring membrane permeability in prodrug applications compared to the carboxylic acid form .

Piperazine Derivatives with Varied Substituents

- 1-(4-Cyanobenzyl)piperazine-2-carboxylic Acid Hydrochloride (CAS 1353943-77-7): Substitution with a 4-cyanobenzyl group introduces aromatic and electron-withdrawing effects, altering binding affinity in receptor studies. This compound is used in neurological research .

- 1-(3-Chlorophenoxyethyl)piperazine Dihydrochloride (CAS 1185300-23-5): The 3-chlorophenoxyethyl side chain enhances steric bulk, impacting pharmacokinetics. Applications include cardiovascular and CNS drug development .

Key Difference: Substituents like cyanobenzyl or chlorophenoxyethyl modify electronic and steric properties, tailoring compounds for specific therapeutic targets .

Ester vs. Acid Functional Groups

- Trimetazidine N-Carboxylic Acid Ethyl Ester (CAS 113698-83-2) :

This piperazine derivative with an ethyl ester group is used as an anti-ischemic agent. The ester group improves oral bioavailability compared to the free acid form . - Piperazine-2-carboxylic Acid (Pip-Az) Dihydrochloride :

The free carboxylic acid form (CAS 3022-15-9) is utilized in peptide synthesis and as a building block for metal-organic frameworks. Its solubility in polar solvents facilitates aqueous-phase reactions .

Key Difference : Esters enhance metabolic stability and absorption, whereas carboxylic acids are preferred for ionic interactions in catalysis .

Data Table: Comparative Analysis

Actividad Biológica

(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride is a piperazine derivative with significant biological activity, particularly in medicinal chemistry and pharmacology. This compound, characterized by its molecular formula C₆H₁₂N₂O₂·2HCl and a molecular weight of 217.09 g/mol, has been investigated for its potential roles in various therapeutic applications.

The compound features a methyl ester group, which enhances its solubility and reactivity compared to its parent piperazine-2-carboxylic acid. It can undergo various chemical reactions, including:

- Oxidation : Converts to piperazine-2,5-dione using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to piperazine-2-carboxylic acid using lithium aluminum hydride.

- Substitution Reactions : The chlorine atoms can be replaced by nucleophiles, leading to diverse derivatives.

The mechanism of action typically involves interactions with biological macromolecules such as proteins and nucleic acids, influencing enzyme activities and receptor functions. It may act as an inhibitor or modulator in biochemical pathways relevant to central nervous system disorders and cardiovascular diseases.

Antitumor Activity

This compound has shown promise as an antitumor agent. Studies indicate that it may inhibit cancer cell proliferation through various pathways, including:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis, thereby limiting tumor growth.

Research findings suggest that this compound can enhance the efficacy of existing chemotherapeutic agents by acting synergistically.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy varies based on concentration and the type of microorganism. For example, it exhibits significant inhibitory effects against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Piperazine-2-carboxylic Acid | Parent Compound | Limited biological activity |

| Piperazine-2,5-dione | Oxidized Derivative | Antitumor activity |

| Piperazine-2-carboxylic Acid Ethyl Ester | Ethyl Ester Variant | Moderate antimicrobial effects |

The presence of the methyl ester group in this compound enhances its chemical reactivity and biological activity compared to these analogs.

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast cancer cells, showing an IC50 value lower than many conventional chemotherapeutics.

- Antimicrobial Testing : In vitro tests indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL. These results suggest potential applications in treating infections caused by resistant strains.

Métodos De Preparación

Stereoselective Hydrogenation of Pyrazinecarboxylate Esters

One of the primary methods to prepare (S)-piperazine-2-carboxylic acid methyl ester dihydrochloride involves the catalytic hydrogenation of methyl pyrazinecarboxylate derivatives:

Starting Material: Methyl pyrazinecarboxylate is prepared from pyrazinecarboxylic acid by esterification with methanol in the presence of thionyl chloride at low temperatures (4–9 °C), followed by extraction and recrystallization to yield the crude ester.

Catalytic Hydrogenation: The methyl pyrazinecarboxylate is hydrogenated using a rhodium(I) catalyst system, specifically bicyclo[2.2.1]hepta-2,5-dienerhodium(I) chloride dimer combined with chiral phosphine ligands such as 1-(R)-(di-tert-butylphosphino)ethyl-2(S)-(diphenylphosphino)ferrocene. The reaction is conducted in methanol at 70 °C under 50 bar hydrogen pressure for about 20 hours.

Conversion and Enantiomeric Excess (ee): NMR analysis shows conversions around 67–85%, but the enantiomeric excess can vary significantly depending on conditions and ligand choice. For example, one experiment showed an ee of only 3.6%, indicating the need for optimized conditions to achieve high optical purity.

Hydrolysis and Salt Formation: The crude hydrogenated product (tert-butyl or methyl ester) is then stirred with aqueous hydrochloric acid (32%) at 100 °C for 20 minutes, cooled, and the dihydrochloride salt precipitated and isolated by filtration. This step yields the (S)-piperazine-2-carboxylic acid dihydrochloride salt with an ee around 77.6%.

| Step | Conditions | Yield / Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|

| Esterification of acid | SOCl2/MeOH, 4–9 °C, 2 h | 70.6% yield | Not applicable |

| Hydrogenation | Rh catalyst, MeOH, 70 °C, 50 bar H2, 20 h | 67–85% conversion | 3.6–77.6% (variable) |

| Hydrolysis & salt formation | 32% HCl, 100 °C, 20 min | 41% yield (based on ester) | 77.6% |

Biocatalytic Kinetic Resolution Using Stereospecific Amidases

Another approach employs biocatalysis for the kinetic resolution of racemic piperazine-2-carboxamide to yield optically pure (S)-piperazine-2-carboxylic acid:

Biocatalysts: Whole bacterial cells containing stereospecific amidases, such as Klebsiella terrigena DSM 9174, are used to selectively hydrolyze one enantiomer from the racemic mixture.

Outcome: This method yields (S)-piperazinecarboxylic acid dihydrochloride with very high enantiomeric excess (ee = 99.4%) and moderate yield (~41%).

Advantages: The biocatalytic method offers excellent stereoselectivity and avoids the need for expensive chiral catalysts or harsh reaction conditions.

Esterification of Amino Acids Using Chlorotrimethylsilane (TMSCl) and Methanol

For the preparation of amino acid methyl ester hydrochlorides, including (S)-piperazine-2-carboxylic acid methyl ester hydrochloride, a convenient chemical esterification method is employed:

Reagents and Procedure: The amino acid is reacted with chlorotrimethylsilane (TMSCl) in methanol at room temperature. Typically, two equivalents of TMSCl are added slowly to the amino acid, followed by methanol. The mixture is stirred until completion (monitored by TLC), then concentrated to yield the methyl ester hydrochloride salt.

Reaction Conditions: The reaction proceeds smoothly at ambient temperature without requiring gaseous HCl, making it operationally simpler than traditional HCl/MeOH esterifications.

Reaction Time: Usually 12 hours, but can extend to 24 hours for poorly soluble substrates.

Yield and Purity: This method generally provides high yields of amino acid methyl ester hydrochlorides, suitable for further use in synthesis.

N-Acylation and Dynamic Kinetic Resolution with Lipase Catalysts

Lipase-Catalyzed Resolution: Racemic piperazine-2-carboxylic acid methyl esters can be resolved enzymatically using lipase A from Candida antarctica (CAL-A), which catalyzes highly enantioselective N-acylation reactions.

Reaction Details: Using acyl donors such as 2,2,2-trifluoroethyl butanoate or vinyl butanoate in organic solvents (e.g., tert-butyl methyl ether or acetonitrile), the enzymatic resolution can achieve enantiomeric excess values greater than 200 (E > 200), with product yields up to 75%.

Dynamic Kinetic Resolution: Incorporation of aldehyde-based dynamic kinetic resolution enables higher yields and retention of optical purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Rhodium catalyst, MeOH, 70 °C, 50 bar H2, 20 h | 41 (final salt) | 77.6% (typical) | Requires chiral ligands, moderate ee |

| Biocatalytic Kinetic Resolution | Whole bacterial amidases (Klebsiella terrigena), aqueous | 41 | 99.4% | High stereoselectivity, mild conditions |

| Chemical Esterification | TMSCl (2 eq), MeOH, RT, 12–24 h | High | Not applicable | Convenient, operationally simple |

| Lipase-Catalyzed Resolution | CAL-A lipase, acyl donors, organic solvent | Up to 75 | >99% (E > 200) | Enzymatic, highly selective |

Research Findings and Notes

The catalytic hydrogenation method provides a direct synthetic route but often results in moderate enantiomeric purity unless optimized catalysts and ligands are used.

Biocatalytic kinetic resolution offers superior enantioselectivity, making it suitable for applications demanding high optical purity.

The TMSCl/methanol esterification method is widely applicable for preparing methyl ester hydrochlorides from amino acids and is operationally more convenient than traditional HCl/MeOH methods.

Enzymatic resolution with Candida antarctica lipase A represents a promising approach for dynamic kinetic resolution, combining high yield and excellent stereoselectivity.

The choice of method depends on the required scale, optical purity, and available resources.

This comprehensive overview integrates chemical synthesis, biocatalysis, and enzymatic resolution methods for the preparation of this compound, providing a foundation for selecting appropriate protocols in research and industrial contexts.

Q & A

Q. What are the recommended synthetic routes for (S)-piperazine-2-carboxylic acid methyl ester dihydrochloride?

The compound can be synthesized via esterification of piperazine-2-carboxylic acid derivatives. For example, a reaction involving piperazine-2-carboxylic acid dihydrochloride with methanol under acidic conditions, followed by purification via recrystallization. Evidence from a synthesis protocol notes the use of 1,4-dioxane and sodium hydrogen carbonate as solvents/buffers, with copper carbonate as a catalyst . Enantiomeric purity (S-configuration) is achieved using chiral resolution techniques, such as chromatography with chiral stationary phases or enzymatic methods .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is a white to pale yellow crystalline powder with a melting point of 258°C . It is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Stability studies indicate that it should be stored in a cool, dry environment (<25°C) in airtight containers to prevent degradation. Prolonged storage or exposure to oxidizers may lead to decomposition into toxic gases (e.g., HCl, CO) .

Q. Which analytical methods are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is commonly used for purity analysis. Spectroscopic techniques like nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity . Pharmacopeial standards recommend ≥98.5% purity for research-grade material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

Discrepancies in solubility may arise from differences in experimental conditions (e.g., temperature, solvent grade). To address this, systematically test solubility in controlled environments using standardized solvents (e.g., USP-grade DMSO) and document temperature/pH. Cross-validate findings with peer-reviewed studies or technical bulletins from suppliers like TCI America .

Q. What strategies ensure enantiomeric purity during synthesis?

Chiral purity is critical for pharmacological studies. Use enantioselective catalysts (e.g., chiral Lewis acids) or asymmetric hydrogenation. Post-synthesis, confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Derivatives like (R)-piperazine-2-carboxylic acid methyl ester (CAS 41340-25-4) serve as reference standards for comparative analysis .

Q. How is this compound applied in drug discovery pipelines?

It serves as a key intermediate in synthesizing bioactive molecules. For example, it is used to prepare piperazine-based kinase inhibitors or antimicrobial agents. A patent application highlights its role in synthesizing pyrrolo-pyridazine derivatives with potential anti-inflammatory properties .

Q. What are the risks of decomposition during reaction optimization?

Thermal degradation above 250°C releases hazardous gases (e.g., HCl, NOₓ). Mitigate risks by using inert atmospheres (N₂/Ar) and monitoring reaction temperatures. Compatibility testing with reagents (e.g., avoid strong oxidizers like peroxides) is essential .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.